molecular formula C9H9N3 B8809872 4-(o-Tolyl)-1H-1,2,3-triazole

4-(o-Tolyl)-1H-1,2,3-triazole

Cat. No.: B8809872
M. Wt: 159.19 g/mol
InChI Key: UCFUJBVZSWTHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(o-Tolyl)-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The structure of this compound consists of a triazole ring substituted with a 2-methylphenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Tolyl)-1H-1,2,3-triazole can be achieved through various methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

4-(o-Tolyl)-1H-1,2,3-triazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole

Uniqueness

4-(o-Tolyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and activity profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-(2-methylphenyl)-2H-triazole

InChI

InChI=1S/C9H9N3/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)

InChI Key

UCFUJBVZSWTHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNN=C2

Origin of Product

United States

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